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molecular formula C14H8Cl2FNO2 B8639003 3-Chloro-5-(2-chloro-3-fluoro-5-methoxyphenoxy)benzonitrile CAS No. 920036-41-5

3-Chloro-5-(2-chloro-3-fluoro-5-methoxyphenoxy)benzonitrile

Cat. No. B8639003
M. Wt: 312.1 g/mol
InChI Key: SVECXBWWTQCLNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07807684B2

Procedure details

Under a nitrogen atmosphere, 2-chloro-3-fluoro-5-methoxyphenol (50-2) (6.7 g, 37.9 mmol) was diluted in NMP (40 mL, 0.95 M). To this solution Cs2CO3 (24.73 g, 76 mmol) was added and the reaction was allowed to stir at room temperature for 5 minutes. Then, 3-chloro-5-fluorobenzonitrile (11.81 g, 76 mmol) was added to the reaction and it was then heated to 120° C. After 2 hours the reaction was cooled to room temperature and then diluted with EtOAc (40 mL). It was partitioned with water (20 mL) and then extracted with EtOAc (3×30 mL). The organic extracts were then washed with water (3×20 mL) and brine (1×20 mL), dried over sodium sulfate and concentrated. Silica gel chromatography (1%-15% EtOAc/Hexanes) gave 3-chloro-5-(2-chloro-3-fluoro-5-methoxyphenoxy)-benzonitrile (50-4) (10.4 g, 88%).
Quantity
6.7 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Cs2CO3
Quantity
24.73 g
Type
reactant
Reaction Step Two
Quantity
11.81 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([O:9][CH3:10])=[CH:4][C:3]=1[OH:11].C([O-])([O-])=O.[Cs+].[Cs+].[Cl:18][C:19]1[CH:20]=[C:21]([CH:24]=[C:25](F)[CH:26]=1)[C:22]#[N:23]>CN1C(=O)CCC1.CCOC(C)=O>[Cl:18][C:19]1[CH:20]=[C:21]([CH:24]=[C:25]([O:11][C:3]2[CH:4]=[C:5]([O:9][CH3:10])[CH:6]=[C:7]([F:8])[C:2]=2[Cl:1])[CH:26]=1)[C:22]#[N:23] |f:1.2.3|

Inputs

Step One
Name
Quantity
6.7 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1F)OC)O
Name
Quantity
40 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
Cs2CO3
Quantity
24.73 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Three
Name
Quantity
11.81 g
Type
reactant
Smiles
ClC=1C=C(C#N)C=C(C1)F
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was then heated to 120° C
TEMPERATURE
Type
TEMPERATURE
Details
After 2 hours the reaction was cooled to room temperature
Duration
2 h
CUSTOM
Type
CUSTOM
Details
It was partitioned with water (20 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×30 mL)
WASH
Type
WASH
Details
The organic extracts were then washed with water (3×20 mL) and brine (1×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 1%
Name
Type
product
Smiles
ClC=1C=C(C#N)C=C(C1)OC1=C(C(=CC(=C1)OC)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 10.4 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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